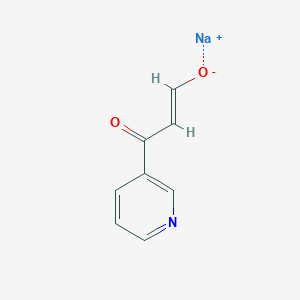![molecular formula C6H7ClN4 B11913528 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride CAS No. 63725-58-6](/img/structure/B11913528.png)
1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine familyThe structure of this compound consists of a fused pyrazole and pyridine ring, which can exist in two tautomeric forms: 1H- and 2H-isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another method includes the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-c]pyridine: Another isomer with similar biological activities but different structural properties.
1H-Pyrazolo[4,3-b]pyridine: Known for its distinct reactivity and applications in medicinal chemistry.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
63725-58-6 |
|---|---|
Molecular Formula |
C6H7ClN4 |
Molecular Weight |
170.60 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-2-1-4-3-8-10-6(4)9-5;/h1-3H,(H3,7,8,9,10);1H |
InChI Key |
YTJXOZOTQVLFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)


![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)


![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)


![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)
